molecular formula C22H16ClN3OS B12212618 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide

Cat. No.: B12212618
M. Wt: 405.9 g/mol
InChI Key: BBZDYGBSYUPFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group, a chloro substituent, and a naphthalen-2-yl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chloropyrimidine with benzyl mercaptan under basic conditions.

    Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced via a nucleophilic substitution reaction using naphthalen-2-amine.

    Final Coupling: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-5-chloropyrimidine: Lacks the naphthalen-2-yl group.

    5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide: Lacks the benzylsulfanyl group.

    2-(benzylsulfanyl)-N-(naphthalen-2-yl)pyrimidine-4-carboxamide: Lacks the chloro substituent.

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(naphthalen-2-yl)pyrimidine-4-carboxamide is unique due to the combination of its benzylsulfanyl, chloro, and naphthalen-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H16ClN3OS

Molecular Weight

405.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-naphthalen-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16ClN3OS/c23-19-13-24-22(28-14-15-6-2-1-3-7-15)26-20(19)21(27)25-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,25,27)

InChI Key

BBZDYGBSYUPFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.